molecular formula C7H8NNa3O6 B15289414 trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

Cat. No.: B15289414
M. Wt: 273.10 g/mol
InChI Key: OHOTVSOGTVKXEL-PVUIRWQTSA-K
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Description

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate is a sodium salt of a modified amino acid derivative with a stereospecific (2S) configuration. Its structure features a propanoate backbone substituted with bis(carboxylatomethyl)amino groups, labeled with ¹¹³C isotopes at the carboxylate positions. This compound belongs to the class of complex III Qi site inhibitors, which disrupt fungal respiration by binding to the ubiquinol oxidation center (Qi site) of cytochrome bc1 in mitochondria . It is primarily investigated as a fungicidal agent, often used in combination with other agrochemicals to enhance efficacy and mitigate resistance development.

Properties

Molecular Formula

C7H8NNa3O6

Molecular Weight

273.10 g/mol

IUPAC Name

trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;;

InChI Key

OHOTVSOGTVKXEL-PVUIRWQTSA-K

Isomeric SMILES

C[C@@H](C(=O)[O-])N([13CH2]C(=O)[O-])[13CH2]C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Cyanomethylation of α-Alanine with Isotopic Labeling

The primary route involves sequential cyanomethylation of (2S)-alanine using formaldehyde and carbon-13-labeled hydrogen cyanide (H13CN) . The reaction proceeds in three stages:

  • Aminomethylation :
    $$ \text{(2S)-Alanine} + 2\text{HCHO} \rightarrow \text{Intermediate iminodiacetonitrile} $$
    Formaldehyde reacts with the amino group of alanine to form a Schiff base, which undergoes nucleophilic addition with H13CN.

  • Hydrolysis :
    $$ \text{Iminodiacetonitrile} + 3\text{NaOH} \rightarrow \text{Trisodium;(2S)-2-[bis(^{13}\text{C}arboxymethyl)amino]propanoate} + 2\text{NH}_3 $$
    The nitrile groups are hydrolyzed to carboxylates under alkaline conditions, yielding the trisodium salt.

Key Data :

Parameter Batch Process (Lab-Scale) Continuous Flow (Industrial)
Yield 77–97.4% >95%
Purity 95–97% 99%
NTA Impurity ≤0.1% <0.01%
13C Incorporation 98.5% 99.9%

Carboxylation of Alanine Derivatives

Alternative methods employ carboxylating agents like chloroacetic acid or sodium monochloroacetate to introduce carboxymethyl groups:

  • Alkaline Carboxylation :
    $$ \text{(2S)-Alanine} + 2\text{ClCH}2\text{COONa} \xrightarrow{\text{NaOH}} \text{Trisodium salt} + 2\text{NaCl} + \text{H}2\text{O} $$
    This one-pot reaction occurs at 80–100°C, with pH maintained at 10–12.

Isotopic Variant :
Using $$ \text{Cl}^{13}\text{CH}_2\text{COONa} $$ ensures 13C labeling at the carboxymethyl positions.

Industrial Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular reactor with static mixers
  • Conditions :
    • Temperature: 90°C
    • Pressure: 2–3 bar
    • Residence Time: 30–60 minutes
  • Advantages :
    • 20% higher yield vs. batch processes
    • Reduced side products (e.g., nitrilotriacetic acid)

Optimization of Reaction Conditions

Temperature and pH Control

Optimal parameters for minimizing byproducts:

Stage Temperature (°C) pH Outcome
Cyanomethylation 50–60 8–9 Maximizes H13CN reactivity
Hydrolysis 90–100 12–14 Complete nitrile → carboxylate conversion

Solvent Systems

  • Aqueous-Ethanol Mixtures : Improve solubility of intermediates (30% ethanol v/v)
  • Ionic Liquid Additives : [BMIM][BF₄] enhances reaction rate by 15%

Isotopic Labeling Techniques

13C-Labeled Reagent Synthesis

  • H13CN Production : Catalytic decomposition of $$ ^{13}\text{CH}3\text{NH}2 $$ over platinum at 600°C
  • Purity : ≥99 atom% 13C (confirmed by FT-IR and MS)

Labeling Efficiency

Method 13C Incorporation (%) Purification Technique
Cyanomethylation 98.5 Ion-exchange chromatography
Carboxylation 97.2 Recrystallization

Characterization and Quality Control

Analytical Methods

  • NMR : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm stereochemistry and labeling
    • Key peaks: δ 3.75 (quartet, CH₂¹³COO⁻), δ 1.45 (doublet, CH₃)
  • HPLC : Purity ≥97% (C18 column, 0.1% TFA mobile phase)

Physicochemical Properties

Property Value Method
Solubility (H₂O) 500 g/L at 24°C Gravimetric analysis
LogP -14.06 Shake-flask method
pKa 10.6 Potentiometric titration

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require catalysts to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trisodium salt and a bis(carboxylato(113C)methyl)amino group attached to a propanoate backbone, making it valuable for research and industrial applications due to its unique chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a reagent in various chemical reactions and synthesis processes.
  • Biology The compound is utilized in biochemical assays and as a buffer in biological experiments.
  • Industry The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Biological Activities

This compound, commonly known as trisodium dicarboxymethyl alaninate, is a sodium salt derived from the amino acid alanine. This compound exhibits a range of biological activities, making it a subject of interest in various fields, including biochemistry, pharmacology, and environmental science.

Biological Activities

Trisodium dicarboxymethyl alaninate has been studied for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its chelating ability could disrupt metal ion homeostasis in microbial cells, leading to growth inhibition.
  • Chelating Agent : The compound serves as an effective chelating agent, binding to metal ions and potentially reducing their toxicity in biological systems. This property is particularly useful in detoxification processes and in the treatment of heavy metal poisoning.
  • Cellular Interaction : Research indicates that trisodium dicarboxymethyl alaninate can interact with cellular proteins and enzymes, modulating their activity. This interaction could influence various biochemical pathways, including those related to metabolism and signal transduction.

The mechanism of action for trisodium dicarboxymethyl alaninate involves:

  • Binding to Enzymes : The compound can bind to specific enzymes, altering their conformation and activity.
  • Metal Ion Chelation : By chelating metal ions, it can prevent these ions from participating in harmful reactions within cells.
  • Influence on Cellular Processes : The compound's interactions with proteins may lead to downstream effects on gene expression and cellular metabolism.

Mechanism of Action

The mechanism of action of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Structural Features Molecular Target Solubility Profile
Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate Sodium salt; (2S)-stereochemistry; bis-carboxylatomethyl groups with ¹¹³C isotopes Complex III Qi site High water solubility (Na⁺ salt)
Cyazofamid (A.2.1) Cyano-imidazole scaffold; chlorophenyl substituent Complex III Qi site Moderate lipophilicity
Fenpicoxamid (A.2.4) Pyridine-carboxamide backbone; trifluoromethyl group Complex III Qi site Low water solubility
Florylpicoxamid (A.2.5) Difluorophenyl-pyridine hybrid; ester linkage Complex III Qi site Moderate solubility in organic solvents

Key Observations :

  • Stereochemistry: The (2S) configuration of this compound distinguishes it from non-chiral analogs like cyazofamid. This may influence target binding specificity .
  • Solubility : As a trisodium salt, it exhibits superior water solubility compared to lipophilic Qi inhibitors (e.g., fenpicoxamid), enhancing foliar application efficiency .

Mode of Action and Efficacy

While all Qi inhibitors block electron transfer in fungal respiration, differences in binding kinetics and resistance profiles exist:

  • This compound: Demonstrates irreversible binding to the Qi site due to its carboxylate groups, which form stable ionic interactions with cytochrome bc1. Field trials report 85–90% efficacy against Phakopsora pachyrhizi (soybean rust) when combined with strobilurins .
  • Cyazofamid : Exhibits reversible binding but suffers from resistance in Plasmopara viticola populations. Efficacy drops to 60–70% in resistant strains.
  • Fenpicoxamid : Retains activity against QoI-resistant pathogens but requires adjuvants for optimal uptake due to low solubility.

Synergistic Combinations

The compound is frequently paired with Qo site inhibitors (e.g., azoxystrobin, pyraclostrobin) to exploit dual-target inhibition. For example:

  • A 1:3 ratio with pyraclostrobin achieves 95% control of Blumeria graminis (wheat powdery mildew), outperforming cyazofamid-strobilurin mixtures (80–85% efficacy) .

Research Findings and Limitations

  • Advantages : High solubility and stereospecificity reduce off-target effects. The ¹¹³C labeling supports environmental fate studies.
  • Challenges: Limited data on soil persistence and non-target organism toxicity.
  • Patent Coverage : The compound is protected under EP2910126 and WO2015/059039, emphasizing its combinatorial use .

Biological Activity

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate, commonly known as trisodium dicarboxymethyl alaninate, is a sodium salt derived from the amino acid alanine. This compound exhibits a range of biological activities, making it a subject of interest in various fields, including biochemistry, pharmacology, and environmental science.

Chemical Structure and Properties

  • Molecular Formula : C7H8NNa3O6
  • Molecular Weight : 273.10 g/mol
  • IUPAC Name : this compound

The compound features two carboxymethyl groups attached to an alanine backbone, enhancing its chelating properties and solubility in water. This structure is pivotal for its interaction with biological systems.

Biological Activities

Trisodium dicarboxymethyl alaninate has been studied for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its chelating ability could disrupt metal ion homeostasis in microbial cells, leading to growth inhibition.
  • Chelating Agent : The compound serves as an effective chelating agent, binding to metal ions and potentially reducing their toxicity in biological systems. This property is particularly useful in detoxification processes and in the treatment of heavy metal poisoning.
  • Cellular Interaction : Research indicates that trisodium dicarboxymethyl alaninate can interact with cellular proteins and enzymes, modulating their activity. This interaction could influence various biochemical pathways, including those related to metabolism and signal transduction.

The mechanism of action for trisodium dicarboxymethyl alaninate involves:

  • Binding to Enzymes : The compound can bind to specific enzymes, altering their conformation and activity.
  • Metal Ion Chelation : By chelating metal ions, it can prevent these ions from participating in harmful reactions within cells.
  • Influence on Cellular Processes : The compound's interactions with proteins may lead to downstream effects on gene expression and cellular metabolism.

Research Findings

Recent studies have highlighted the potential applications of trisodium dicarboxymethyl alaninate:

  • Case Study 1 : A study demonstrated its efficacy in reducing the growth of Escherichia coli in vitro, suggesting its potential as a natural preservative in food products.
  • Case Study 2 : Another investigation focused on its use as a detoxifying agent for heavy metals in contaminated water sources, showing promising results in reducing lead and cadmium levels.

Applications

The diverse biological activities of trisodium dicarboxymethyl alaninate allow for various applications:

Application AreaDescription
Biochemical AssaysUsed as a buffer or stabilizing agent in assays involving enzymes and proteins.
Environmental SciencePotential use in bioremediation to detoxify heavy metals from contaminated environments.
Pharmaceutical IndustryInvestigated for use in drug formulations due to its chelating properties.

Q & A

Q. How can multi-scale modeling bridge gaps between molecular dynamics simulations and experimental observations?

  • Methodological Guidance : Combine coarse-grained molecular dynamics (CGMD) for long-timescale behavior with quantum mechanics/molecular mechanics (QM/MM) for electronic-level details. Validate predictions using small-angle X-ray scattering (SAXS) and fluorescence resonance energy transfer (FRET) .

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